molecular formula C8H15F3N2 B13972234 N-methyl-1-(1-(trifluoromethyl)piperidin-4-yl)methanamine

N-methyl-1-(1-(trifluoromethyl)piperidin-4-yl)methanamine

Cat. No.: B13972234
M. Wt: 196.21 g/mol
InChI Key: FXCRYJFZJKDXOK-UHFFFAOYSA-N
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Description

N-methyl-1-(1-(trifluoromethyl)piperidin-4-yl)methanamine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceutical applications. The presence of the trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(1-(trifluoromethyl)piperidin-4-yl)methanamine typically involves the following steps:

    Reductive Amination: This method involves the condensation of an amine with an aldehyde or ketone, followed by the reduction of the imine intermediate. Common reagents used in this process include sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) with a suitable catalyst.

    Cyclization Reactions: The formation of the piperidine ring can be achieved through cyclization reactions involving appropriate precursors. For example, the reaction of a suitable diamine with a dihalide can lead to the formation of the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

N-methyl-1-(1-(trifluoromethyl)piperidin-4-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential therapeutic effects, including its use in the development of drugs for neurological and psychiatric disorders.

    Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methyl-1-(1-(trifluoromethyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate the activity of its targets effectively. The compound may inhibit or activate specific signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(pyridin-4-yl)methanamine
  • N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine
  • N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine

Uniqueness

N-methyl-1-(1-(trifluoromethyl)piperidin-4-yl)methanamine is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability and biological activity. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C8H15F3N2

Molecular Weight

196.21 g/mol

IUPAC Name

N-methyl-1-[1-(trifluoromethyl)piperidin-4-yl]methanamine

InChI

InChI=1S/C8H15F3N2/c1-12-6-7-2-4-13(5-3-7)8(9,10)11/h7,12H,2-6H2,1H3

InChI Key

FXCRYJFZJKDXOK-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCN(CC1)C(F)(F)F

Origin of Product

United States

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